
2-Methylcyclopropanecarboxylic acid
Overview
Description
2-Methylcyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C5H8O2 and its molecular weight is 100.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 245493. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
2-Methylcyclopropanecarboxylic acid (MCPA) is an organic compound with the molecular formula C5H8O2, characterized by its cyclopropane structure and carboxylic acid functional group. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.
Chemical Structure and Properties
The unique structure of MCPA, which includes a methyl group attached to a cyclopropane ring, significantly influences its biological interactions. The compound's ability to modulate biochemical pathways stems from its capacity to bind to specific sites on enzymes, thereby affecting their activity.
MCPA's mechanism of action involves its interaction with various molecular targets, including enzymes and receptors. Research indicates that it can influence enzyme activity by binding to active sites or allosteric sites, which may lead to alterations in metabolic pathways.
Key Mechanisms Include:
- Enzyme Modulation: MCPA can alter the activity of enzymes involved in critical metabolic processes.
- Receptor Interaction: The compound may interact with specific receptors, influencing signaling pathways.
Biological Activities
Research into the biological activities of MCPA has revealed several potential therapeutic applications:
- Antiproliferative Effects: MCPA has been studied as a precursor in the synthesis of curacin A, an antiproliferative agent derived from the cyanobacterium Lyngbya majuscula .
- Enzyme Inhibition: Studies have shown that MCPA derivatives can inhibit certain enzymes, suggesting potential roles in drug development targeting specific diseases.
Case Studies and Research Findings
-
Antiproliferative Properties:
- A study highlighted the role of trans-2-methylcyclopropanecarboxylic acid as a precursor for curacin A, demonstrating its significance in developing compounds with anticancer properties.
-
Enzyme Interaction Studies:
- Two-dimensional infrared spectroscopy has been employed to investigate how MCPA interacts with proteins and other biomolecules. This research is crucial for understanding the structural features that influence biological activity.
-
Synthetic Applications:
- MCPA has been utilized as a building block in organic synthesis, leading to various cyclopropane derivatives with potential biological activities.
Comparative Analysis with Related Compounds
The biological activity of MCPA can be contrasted with related compounds, highlighting its unique properties:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Cis-2-Fluorocyclopropanecarboxylic Acid | Contains a fluorine atom instead of a methyl group | Different reactivity due to fluorine's electronegativity |
Trans-2-Methylcyclopropanecarboxylic Acid | Different stereochemistry (trans configuration) | Variations in physical properties and reactivity |
2-Fluoro-1-methylcyclopropanecarboxylic Acid | Fluorine at a different position | Altered interaction profiles due to positional isomerism |
Scientific Research Applications
Synthesis and Asymmetric Reactions
Synthesis Techniques:
2-Methylcyclopropanecarboxylic acid can be synthesized through various methods, including:
- Simmons-Smith Reaction : A stereospecific synthesis involving the treatment of olefins with iodomethylzinc iodide, leading to the formation of cyclopropanes, including this compound .
- Efficient Asymmetric Synthesis : Research has demonstrated methods for asymmetric synthesis, yielding high enantiomeric excesses of the cis isomer using chiral catalysts .
Applications in Organic Chemistry
1. Building Block in Organic Synthesis
- This compound serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the introduction of cyclopropane rings into larger molecules, which can enhance biological activity.
2. Chiral Auxiliary
- The compound is utilized as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds that are crucial in drug development .
Biochemical Applications
1. Odorant Studies
- This compound has been studied for its olfactory properties, contributing to research on how specific compounds affect scent perception in biological systems .
2. Neurobiological Research
- In studies involving animal models, this compound has been used to investigate its effects on brain function and behavior, particularly in relation to odor processing and neural activation patterns .
Case Study 1: Synthesis of Curacin A
Curacin A is a marine natural product with significant anticancer properties. The synthesis of its components involves the use of this compound as a precursor, showcasing its importance in developing bioactive compounds .
Case Study 2: Asymmetric Synthesis Techniques
Research published in Tetrahedron highlights an efficient method for synthesizing cis-2-methylcyclopropanecarboxylic acid with high enantiomeric purity through novel catalytic systems, emphasizing its role in producing complex organic molecules .
Chemical Reactions Analysis
Acid-Base Reactivity
The compound demonstrates typical carboxylic acid behavior in proton transfer reactions. NIST thermochemical data reveals:
Reaction | ΔrH° (kJ/mol) | ΔrG° (kJ/mol) | Method | Reference |
---|---|---|---|---|
C₅H₇O₂⁻ + H⁺ → C₅H₈O₂ | 1447 ± 12 | 1418 ± 12 | CIDC/G+TS |
This deprotonation energy indicates moderate acidity, comparable to aliphatic carboxylic acids. The gas-phase proton affinity (1418 kJ/mol) suggests significant stabilization of the conjugate base through resonance effects .
Thermal Decomposition
At elevated temperatures (692-753 K), the cis-isomer undergoes unimolecular decomposition through a biradical intermediate mechanism :
Parameter | Value |
---|---|
Activation Energy | 44.75 kcal/mol† |
Pressure Range | 10-70 Torr |
Primary Products | Isomeric cyclopropane derivatives |
†For trans-isomer cyclopropane product formation
The reaction proceeds with first-order kinetics (k = 1.0 × 10¹³ exp(-22500/RT) s⁻¹), demonstrating temperature-dependent product distribution favoring trans-configuration retention .
Functional Group Transformations
Table 1: Characteristic reactions of the carboxylic acid moiety
Key synthetic applications utilize the carboxylic acid group for subsequent derivatization. The Horner-Wadsworth-Emmons reaction protocol demonstrates exceptional diastereoselectivity (>98% trans) when using HexLi/MeTHF at 150°C .
Cyclopropane Ring Reactivity
The strained cyclopropane ring participates in unique transformations:
Table 2: Ring-specific reactions
Reaction | Conditions | Observation |
---|---|---|
Hydrogenolysis | H₂/Pd-C | Ring opening to linear alkane |
[2+1] Cycloaddition | Dichlorocarbene reagents | Formation of bicyclic derivatives |
Photoisomerization | UV irradiation (λ=254 nm) | Cis-trans interconversion |
Notably, the trans-configuration exhibits enhanced thermal stability compared to cis-isomers, with decomposition onset temperatures differing by >40°C .
Stereochemical Considerations
The reaction outcome shows significant dependence on stereochemistry:
-
Trans-isomer : 85-90% yield in optimized cyclopropanation conditions
-
Cis-isomer : Rapid thermal decomposition (t₁/₂ = 15 min at 732K)
Diastereoselectivity in nucleophilic reactions correlates with counterion choice (HexLi > NaH > KOtBu), with lithium cations providing optimal transition-state stabilization .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Methylcyclopropanecarboxylic acid, and what factors influence their efficiency?
- Methodological Answer : The compound is synthesized via cyclopropanation reactions, such as the use of oxalyl chloride to activate the carboxylic acid group, followed by coupling with dimethylhydroxylamine hydrochloride to yield the amide derivative (62% efficiency under optimized conditions). Key factors include temperature control (to prevent decomposition) and stoichiometric ratios of reagents to minimize by-products like unreacted intermediates .
Q. How do stereochemical configurations of this compound derivatives affect their chemical reactivity?
- Methodological Answer : The (1S,2S) stereoisomer exhibits distinct reactivity due to steric hindrance from the methyl group, which influences regioselectivity in substitution reactions. For example, trans-configurations in cyclopropane derivatives (e.g., trans-2-phenylcyclopropane-1-carboxylic acid) show reduced reactivity in nucleophilic attacks compared to cis-isomers due to spatial constraints .
Q. What analytical techniques are critical for characterizing this compound and verifying its purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms stereochemistry and substituent positions, while High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity (>98%). Mass spectrometry (MS) validates molecular weight, and X-ray crystallography resolves absolute configurations in crystalline derivatives .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : It serves as a chiral building block for complex molecules, such as cyclopropane-containing pharmaceuticals. Its carboxylic acid group enables conjugation via esterification or amidation, while the cyclopropane ring enhances metabolic stability in drug candidates .
Advanced Research Questions
Q. How does the cyclopropane ring in this compound influence its interaction with biological targets compared to non-cyclic analogs?
- Methodological Answer : The cyclopropane ring increases rigidity, altering binding kinetics to enzymes or receptors. For instance, this compound’s unique solubility (higher than linear-chain analogs due to reduced hydrophobic surface area) limits anterior glomeruli activation in olfactory studies, suggesting steric hindrance of receptor access .
Q. What strategies are effective in resolving contradictions in reported biological activities of this compound across different studies?
- Methodological Answer : Discrepancies often arise from variations in stereochemical purity or assay conditions. Standardized protocols (e.g., enantiomeric purity verification via chiral HPLC) and controlled in vitro assays (pH, temperature) are critical. Cross-referencing with structurally similar compounds (e.g., 3-phenylcyclopropanecarboxylic acid) can isolate structure-activity relationships .
Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?
- Methodological Answer : Density Functional Theory (DFT) simulations model transition states to predict regioselectivity in ring-opening reactions. Molecular dynamics (MD) simulations assess steric effects in enzyme binding, identifying reactive sites (e.g., carboxylic acid vs. cyclopropane ring) under varying solvent conditions .
Q. What experimental challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?
- Methodological Answer : Challenges include exothermic side reactions during cyclopropanation and purification difficulties due to polar by-products. Mitigation strategies involve slow reagent addition for temperature control and chromatographic purification using silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures) .
Properties
IUPAC Name |
2-methylcyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEGPMGNMOIHDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871363 | |
Record name | 2-Methylcyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29555-02-0, 6142-57-0, 6202-94-4 | |
Record name | 2-Methylcyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29555-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cis-2-Methylcyclopropanecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006142570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-2-Methylcyclopropanecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006202944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylcyclopropanecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029555020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC245493 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245493 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methylcyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylcyclopropanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.162 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | cis-2-methylcyclopropanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.583 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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